molecular formula C11H21N3O B14883640 2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one

2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B14883640
M. Wt: 211.30 g/mol
InChI Key: SUYNXMGFEGUDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic core followed by the introduction of the ethylamino and dimethyl groups. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can lead to the formation of spirocyclic intermediates, which are then further functionalized .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spirocyclic oxetane-fused benzimidazoles, while reduction can produce reduced spirocyclic amines .

Scientific Research Applications

2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. For instance, as a covalent inhibitor of KRAS G12C, the compound binds to the switch-II pocket of the KRAS protein, leading to the inhibition of its activity . This interaction disrupts the signaling pathways involved in cellular proliferation and differentiation, thereby exerting its antitumor effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a covalent inhibitor of KRAS G12C sets it apart from other spirocyclic compounds, making it a valuable candidate for targeted cancer therapy .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-(ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one

InChI

InChI=1S/C11H21N3O/c1-4-12-9-5-11(6-9)7-13(2)10(15)14(3)8-11/h9,12H,4-8H2,1-3H3

InChI Key

SUYNXMGFEGUDLI-UHFFFAOYSA-N

Canonical SMILES

CCNC1CC2(C1)CN(C(=O)N(C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.